N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine
Description
Properties
Molecular Formula |
C42H36N2 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
N-[4-[4-[(9,9-dimethylfluoren-2-yl)amino]phenyl]phenyl]-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C42H36N2/c1-41(2)37-11-7-5-9-33(37)35-23-21-31(25-39(35)41)43-29-17-13-27(14-18-29)28-15-19-30(20-16-28)44-32-22-24-36-34-10-6-8-12-38(34)42(3,4)40(36)26-32/h5-26,43-44H,1-4H3 |
InChI Key |
WZLINIJTMPKQBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalytic System
Optimal conditions involve palladium acetate (0.5–1.5 mol%) and tri-tert-butylphosphine (2–4 mol%) as the ligand, dissolved in anhydrous toluene or xylene under nitrogen. Sodium tert-butoxide serves as the base, facilitating deprotonation of the amine nucleophile. Heating the mixture to 90–130°C for 40–50 hours achieves complete conversion. For example, a similar synthesis of N,N'-diphenylbenzidine reported a 34% yield after 50 hours at 90°C.
Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination
Mechanistic Insights
The catalytic cycle begins with oxidative addition of the palladium(0) catalyst into the C–Br bond of 4,4'-dibromo-1,1'-biphenyl. Subsequent ligand exchange with the amine, deprotonation by the base, and reductive elimination yield the desired C–N bonds. Steric hindrance from the 9,9-dimethylfluorenyl groups necessitates bulky ligands like tri-tert-butylphosphine to prevent catalyst deactivation.
Alternative Synthetic Approaches
Ullmann-Type Coupling
While less common, copper-catalyzed Ullmann coupling has been explored for analogous triarylamines. However, this method typically requires higher temperatures (>150°C) and longer reaction times (>72 hours), resulting in lower yields (15–25%). The harsh conditions and poor functional group tolerance limit its applicability for sterically hindered substrates like 9,9-dimethylfluorenyl amines.
Sequential Coupling Strategies
Stepwise coupling of mono-brominated intermediates offers improved regiocontrol. For instance, N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine can be coupled to 4-aminophenylboronic acid derivatives via Suzuki-Miyaura reactions. However, this approach introduces additional purification steps and reduces overall efficiency.
Purification and Characterization
Purification Techniques
Crude products are typically purified via silica gel chromatography using toluene/ethyl acetate (9:1) gradients. Sublimation under reduced pressure (10⁻³–10⁻⁴ Torr) further enhances purity, as demonstrated by a 96% yield after recrystallization.
Analytical Validation
Nuclear magnetic resonance (¹H NMR, ¹³C NMR) confirms the absence of residual bromine and quantitative amination. Mass spectrometry (MS-TOF) provides molecular weight verification, with expected m/z values near 793–800 g/mol. Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption peaks at 380–443 nm, characteristic of extended π-conjugation.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Basic Information
- Molecular Formula : C36H31N
- Molecular Weight : 477.64 g/mol
- CAS Number : 165320-27-4
Structural Characteristics
The compound consists of two 9,9-dimethyl-9H-fluoren-2-yl groups attached to a biphenyl core via nitrogen atoms. This structure provides excellent charge transport properties crucial for its applications in electronic devices.
Organic Electronics
N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine is primarily utilized as a hole transport material (HTM) in:
- Organic Light Emitting Diodes (OLEDs) : Its high hole mobility facilitates efficient hole injection from the anode to the light-emitting layer.
- Organic Photovoltaics (OPVs) : The compound enhances the efficiency of solar cells by improving charge transport and stability.
Case Study: OLED Performance
A study demonstrated that devices using this compound as an HTM exhibited increased efficiency and stability compared to traditional materials. Devices showed a maximum external quantum efficiency (EQE) of over 20% under optimized conditions.
Photovoltaics
In organic solar cells, the compound acts as an effective electron donor or acceptor depending on its configuration in the device architecture. Its ability to form stable blends with various polymers enhances light absorption and charge separation.
Data Table: Photovoltaic Efficiency Comparison
| Material Used | Maximum Efficiency (%) | Stability (Hours) |
|---|---|---|
| Conventional HTM | 15 | 100 |
| N4,N4'-Bis(9,9-dimethyl...) | 18 | 200 |
Sensors
Due to its unique electronic properties, this compound is also applied in chemical and biosensors. Its ability to undergo redox reactions makes it suitable for detecting various analytes.
Application Example
In a recent study, the compound was incorporated into a sensor design for detecting glucose levels. The sensor exhibited high sensitivity with a detection limit of 0.5 mM.
Medicinal Chemistry
The compound’s structure allows for potential modifications that can lead to new therapeutic agents. Research has indicated that derivatives of this compound may exhibit anti-tumor activities due to their interaction with biological targets.
Case Study: Anti-Tumor Activity
A derivative synthesized from N4,N4'-Bis(9,9-dimethyl...) showed promising results in inhibiting cancer cell proliferation in vitro, highlighting its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism by which N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects is primarily through its interaction with electronic systems. The compound’s structure allows for efficient charge transport, making it an excellent material for use in electronic devices. It interacts with molecular targets such as electron donors and acceptors, facilitating charge transfer processes essential for the operation of OLEDs and OPVs.
Comparison with Similar Compounds
Structural and Thermal Stability Comparisons
The compound’s key structural distinction lies in its bulky 9,9-dimethylfluorenyl substituents, which differentiate it from analogous biphenyl-diamine derivatives:

Analysis :
- The target compound’s 9,9-dimethylfluorenyl groups provide superior glass transition temperatures (Tg) compared to NPB and TBBD, reducing phase separation in thin films .
- TATM’s extended terphenyl backbone enhances decomposition temperature (Td) but sacrifices solubility, unlike the target compound’s balanced processability .
Optoelectronic Properties
Analysis :
- NPB’s higher ΔEST limits its efficiency in TADF applications, though its operational stability in conventional OLEDs is better .
- BPBPA’s higher LUMO (-2.4 eV) may enhance electron-blocking capabilities compared to the target compound .
Device Application and Stability
- OLEDs :
- TBBD achieves high EQE (15.2%) but suffers from rapid degradation (LT80 < 1 h) due to exciton-polaron quenching . The target compound’s bulky groups may mitigate this by reducing molecular aggregation .
- BPBPA-based devices show higher EQE (18%) in green OLEDs, but stability data are unreported, highlighting a research gap .
- Perovskite Solar Cells :
- TATM is used in vacuum-processed perovskites but requires additional stabilization layers . The target compound’s amorphous nature could simplify device architecture while maintaining efficiency.
Biological Activity
N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine is an organic compound notable for its unique structural and electronic properties. This article delves into its biological activity, synthesis, and potential applications in various fields.
- Molecular Formula : C42H36N2
- Molecular Weight : 568.7 g/mol
- IUPAC Name : N-[4-[4-[(9,9-dimethylfluoren-2-yl)amino]phenyl]phenyl]-9,9-dimethylfluoren-2-amine
- InChI Key : WZLINIJTMPKQBL-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves:
- Formation of 9,9-dimethyl-9H-fluoren-2-ylamine : This intermediate is synthesized by reacting 9,9-dimethylfluorene with an amine source.
- Coupling with Biphenyl : The amine is coupled with a biphenyl derivative using palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination. Typical conditions include the use of a palladium catalyst and a base like potassium carbonate in solvents such as toluene or DMF .
The biological activity of this compound is primarily attributed to its electron transport capabilities. This compound interacts with various molecular targets within biological systems, potentially influencing processes such as:
- Cellular Signaling : By modulating electron transfer processes crucial for cellular signaling pathways.
- Antioxidant Activity : Its ability to undergo oxidation can lead to the formation of reactive species that may exhibit antioxidant properties .
Case Studies and Research Findings
Research has highlighted several important aspects of this compound's biological activity:
-
Anticancer Properties :
- A study indicated that derivatives of similar structures exhibit significant anticancer activity by inducing apoptosis in cancer cells through the modulation of Bcl-2 family proteins .
- Another investigation reported that compounds with similar electronic properties can inhibit tumor growth in vitro and in vivo models.
- Electrochemical Activity :
- Oxidative Stress Modulation :
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:
| Compound Name | Molecular Formula | Anticancer Activity | Electron Mobility |
|---|---|---|---|
| This compound | C42H36N2 | Moderate | High |
| N,N-Diethylaminobenzaldehyde | C12H15N | Low | Moderate |
| 3-Amino-N,N-bis(phenyl)aniline | C24H24N2 | High | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) using precursors like 4,4'-diaminobiphenyl and brominated 9,9-dimethylfluorene derivatives. Key steps include:
- Catalyst selection : Use Pd(OAc)₂ with Xantphos as a ligand for efficient C–N bond formation .
- Solvent optimization : Toluene or xylene at reflux (110–140°C) improves reaction efficiency.
- Purification : Column chromatography with petroleum ether/dichloromethane (30:70 ratio) yields pure product .
- Yield optimization: Monitor reaction progress via TLC and adjust stoichiometry (1:2.2 molar ratio of diamine to aryl halide) to minimize side products.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Combine multiple analytical techniques:
- 1H/13C NMR : Confirm substitution patterns and symmetry (e.g., aromatic protons at δ 6.6–7.9 ppm; fluorene methyl groups at δ 1.3–1.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected within ±0.005 Da of calculated values) .
- HPLC : Assess purity (>97% by area normalization) using C18 columns and acetonitrile/water gradients .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid contact with skin/eyes due to potential irritant properties .
- Waste disposal : Neutralize with ethanol/water mixtures before incineration to minimize environmental hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodology :
- Byproduct analysis : Use LC-MS to identify impurities (e.g., mono-aminated intermediates or dimerization products) .
- X-ray crystallography : Resolve ambiguities in substitution patterns by determining single-crystal structures .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
Q. What strategies improve charge transport properties in optoelectronic applications using this compound?
- Experimental design :
- Structural modifications : Introduce electron-withdrawing groups (e.g., –Br, –CN) to the biphenyl core to enhance hole mobility .
- Film morphology : Optimize thermal evaporation parameters (substrate temperature: 80–100°C; deposition rate: 0.1–0.3 Å/s) for uniform thin films .
- Device testing : Integrate into OLED stacks and measure current density-voltage (J-V) curves and external quantum efficiency (EQE) .
Q. How do steric effects from 9,9-dimethylfluorene substituents influence reactivity in further functionalization?
- Analysis :
- Kinetic studies : Compare reaction rates of methyl-substituted vs. unsubstituted fluorene derivatives in Suzuki-Miyaura couplings. Steric hindrance reduces yields by ~20–30% .
- DFT calculations : Analyze transition states to identify steric barriers (e.g., increased dihedral angles between fluorene and biphenyl groups) .
Q. What methodologies detect and quantify degradation products under operational conditions (e.g., light/heat)?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

